5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a benzothiazole moiety linked to a hydrazino group, which is further connected to a methylene bridge and a pyrimidinetrione core
Preparation Methods
The synthesis of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can be achieved through various synthetic routes. One common method involves the condensation of 2-hydrazinobenzothiazole with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 1,3-dimethylbarbituric acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various in vitro studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydrazino group can also form covalent bonds with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar compounds to 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE include:
1,3-Benzothiazol-2-yl hydrazones: These compounds share the benzothiazole and hydrazone functionalities but differ in their additional substituents.
2-Aminobenzothiazole derivatives: These compounds have similar core structures but lack the hydrazino and pyrimidinetrione groups.
Benzothiazole-based barbiturates: These compounds combine benzothiazole and barbiturate moieties, similar to the target compound
The uniqueness of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O3S |
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Molecular Weight |
331.35 g/mol |
IUPAC Name |
5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N5O3S/c1-18-11(20)8(12(21)19(2)14(18)22)7-15-17-13-16-9-5-3-4-6-10(9)23-13/h3-7,20H,1-2H3,(H,16,17)/b15-7+ |
InChI Key |
LKDZBRGEFAJBAW-VIZOYTHASA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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